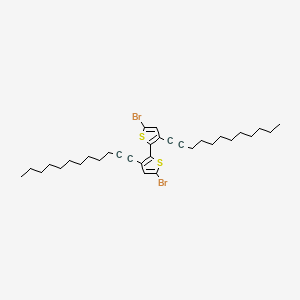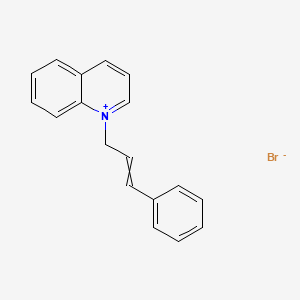
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide typically involves the reaction of quinoline with 3-phenylprop-2-en-1-yl bromide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen, with reagents such as alkyl halides or acyl chlorides, leading to the formation of N-substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes .
科学的研究の応用
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives, which are studied for their potential biological activities.
Biology: This compound is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit specific cancer cell lines.
作用機序
The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
類似化合物との比較
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different chemical reactivity.
2-Phenylquinoline: Similar in structure but with the phenyl group attached at a different position, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
162687-64-1 |
|---|---|
分子式 |
C18H16BrN |
分子量 |
326.2 g/mol |
IUPAC名 |
1-(3-phenylprop-2-enyl)quinolin-1-ium;bromide |
InChI |
InChI=1S/C18H16N.BrH/c1-2-8-16(9-3-1)10-6-14-19-15-7-12-17-11-4-5-13-18(17)19;/h1-13,15H,14H2;1H/q+1;/p-1 |
InChIキー |
ARGLMEHXACHRIW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC3=CC=CC=C32.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


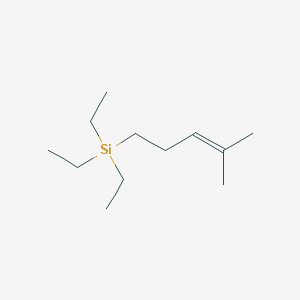

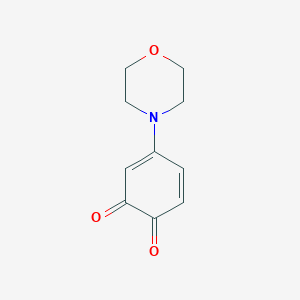
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)

methanethione](/img/structure/B12548969.png)
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

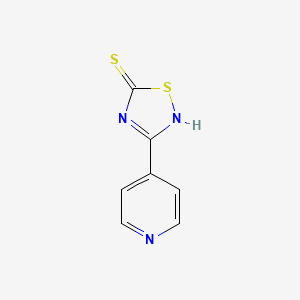
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)


![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
